
2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)-: is a chemical compound with a molecular formula of C7H12O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique stereochemistry, with the (4R,5R) configuration indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- can be achieved through several methods. One common approach involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . This reaction typically occurs under mild conditions, with hydrogen gas being introduced to the reaction mixture at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow hydrogenation. This technique allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural metabolites makes it a valuable tool for probing biological systems.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications, including coatings and adhesives .
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A related compound with a similar ring structure but lacking the dimethyl and stereochemical features.
2H-Pyran-2-one: Another related compound, differing in the degree of saturation and functional groups.
Uniqueness: 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
78148-72-8 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(4R,5R)-4,5-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
MNSSPGUFOSPVSY-RITPCOANSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)OC[C@@H]1C |
Kanonische SMILES |
CC1CC(=O)OCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


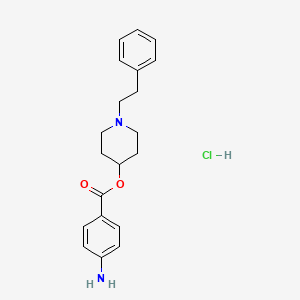

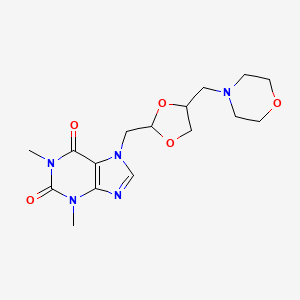
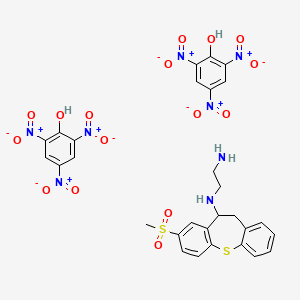
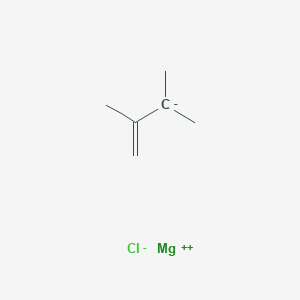
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-](/img/structure/B14437043.png)

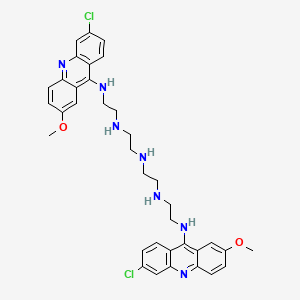

![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
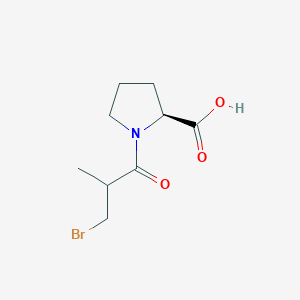
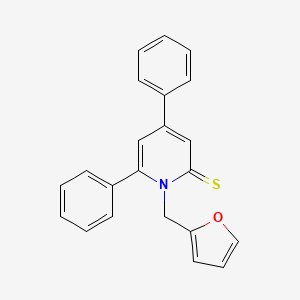
![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)
